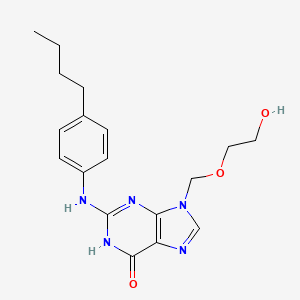
6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butylaniline and 2-hydroxyethoxy methyl chloride.
Formation of Intermediate: The 4-butylaniline is reacted with 2-hydroxyethoxy methyl chloride under basic conditions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with a purine derivative under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
- 2-((4-Ethylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
- 2-((4-Propylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
Uniqueness
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications.
Eigenschaften
CAS-Nummer |
104715-80-2 |
|---|---|
Molekularformel |
C18H23N5O3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(4-butylanilino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C18H23N5O3/c1-2-3-4-13-5-7-14(8-6-13)20-18-21-16-15(17(25)22-18)19-11-23(16)12-26-10-9-24/h5-8,11,24H,2-4,9-10,12H2,1H3,(H2,20,21,22,25) |
InChI-Schlüssel |
FTTOTLVQWYDVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)








![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)


![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
